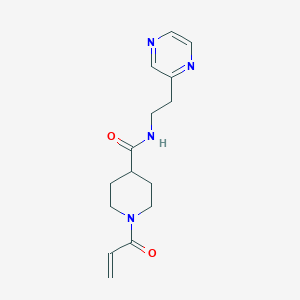

1-(Pyridine-4-carbonyl)-1,4-diazepane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

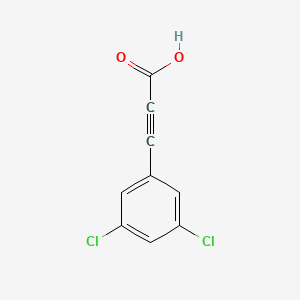

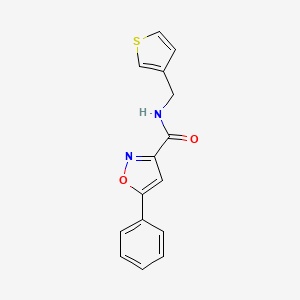

“1-(Pyridine-4-carbonyl)-1,4-diazepane” is a chemical compound with the CAS Number: 39640-04-5 . It has a molecular weight of 191.23 . The IUPAC name for this compound is 1-isonicotinoylpiperazine . The physical form of this compound is oil .

Chemical Reactions Analysis

The nucleophilic substitution reactions of acyl chloride CH3COCl with pyridine are shown in one of the papers . Pyridine, being uncharged, shows no minima related to the reactant complex, unlike the anionic nucleophile .Physical and Chemical Properties Analysis

The physical form of “this compound” is oil .科学的研究の応用

Regiospecific Synthesis and Structural Studies

A regiospecific synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, some containing fluoro-substituents, was achieved through the reaction of 2,3-diaminopyridines with ethyl aroylacetates. The X-ray crystal structure of specific derivatives was solved, revealing the molecular and crystal system details. NMR spectra provided insights into the chemical shifts and structural effects, such as the seven-membered ring inversion barrier and rotation about the exocyclic N1–CR bond, demonstrating the compounds' dynamic properties (Alonso et al., 2020).

Metal Complexes and Catalysis

Nickel(II) complexes involving 1,4-diazepane core ligands were synthesized to study their application in catalysis and molecular activation. These complexes demonstrated potential in activating atmospheric CO2, converting it into cyclic carbonates at atmospheric pressure, indicating their significance in CO2 fixation and transformation into valuable products (Muthuramalingam et al., 2021).

Synthesis of Heterocyclic Compounds

A convergent synthesis approach for trisubstituted hexahydroimidazo[1,2-a]pyridine and 1,4-diazepane derivatives was developed using l-phenylalanine triflate as an organocatalyst. This method allows for the synthesis of biologically significant classes of compounds, showcasing the structural diversity achievable through intermolecular annulation (Jiang et al., 2017).

Biomimetic Synthesis and Molecular Structures

Iron(III) complexes with 1,4-diazepane ligands were synthesized as functional models for extradiol cleaving catechol dioxygenase enzymes. These complexes demonstrate regioselective extradiol cleavage of catechols, contributing to our understanding of the enzyme's mimicry and the role of ligand stereoelectronic factors in catalytic processes (Mayilmurugan et al., 2008).

Novel Synthesis Techniques

A novel strategy for synthesizing the pyrrolo[3,4-d][1,2]diazepine heterocyclic system was developed, highlighting the pursuit of efficient methods for preparing heterocyclic analogs of pharmacologically active compounds. This method underscores the ongoing search for novel synthetic approaches in medicinal chemistry (Kharaneko & Bogza, 2013).

作用機序

Target of Action

Compounds with similar structures, such as pyrrolidine and pyridine derivatives, have been reported to interact with various targets . For instance, pyrrolidine derivatives have shown inhibitory activity towards dipeptidyl peptidase-4 (DPP4), a serine exopeptidase . Pyridine derivatives have been employed to treat multiple medical illnesses, including cardiovascular diseases .

Mode of Action

Based on the information about related compounds, it can be inferred that the interaction of 1-(pyridine-4-carbonyl)-1,4-diazepane with its targets could lead to changes in the biological activity of these targets .

Biochemical Pathways

Related compounds such as pyridine derivatives have been reported to regulate several voltage-gated ion channel behaviors, including sodium (nav), calcium (cav), and potassium (kv) channels .

Pharmacokinetics

A compound with a similar structure, ga-pnt6555, has shown rapid renal clearance and persistent accumulation in tumors . These properties could potentially influence the bioavailability of this compound.

Result of Action

Related compounds such as pyridine derivatives have shown significant therapeutic potential in treating various diseases .

Action Environment

The action of similar compounds could potentially be influenced by various factors, including the presence of specific enzymes and the physiological conditions of the environment .

Safety and Hazards

特性

IUPAC Name |

1,4-diazepan-1-yl(pyridin-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c15-11(10-2-5-13-6-3-10)14-8-1-4-12-7-9-14/h2-3,5-6,12H,1,4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWECACRPYUGBDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-(dimethylamino)phenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2593880.png)

![7-Bromo-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2593881.png)

![3-[1-(5-Bromopyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2593882.png)

![(Z)-2-benzylidene-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2593885.png)

![5-((3,4-Dichlorophenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2593894.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2593899.png)